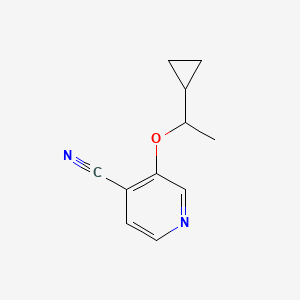

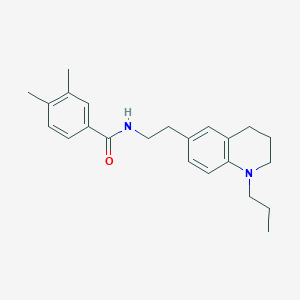

3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile (CP-945,598) is a potent and selective antagonist of the cannabinoid CB1 receptor. It was first synthesized by Pfizer in 2005, and since then, it has been used extensively in scientific research to study the role of the CB1 receptor in various physiological processes.

Wissenschaftliche Forschungsanwendungen

Analgesic Activity

“3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile” derivatives have been researched for their potential analgesic properties. Studies have shown that certain derivatives can be more effective than aspirin in pain management, particularly in the “writhing” test, which is a measure of pain response in animal models . This suggests a promising avenue for the development of new pain medications that could potentially offer relief for patients where current treatments are ineffective or contraindicated due to side effects or drug interactions.

Sedative Properties

In addition to analgesic effects, these compounds have also been evaluated for their sedative properties. Some derivatives have been found to significantly inhibit locomotor activity in mice and prolong the duration of thiopental-induced sleep . This dual activity could be beneficial in creating medications that manage both pain and associated conditions like insomnia or anxiety.

Anticancer Activity

The pyrrolo[3,4-c]pyridine scaffold, which is structurally related to “3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile”, has been identified in compounds with anticancer activity. These compounds have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication in rapidly dividing cells, making them effective in cancer treatment .

Antiviral Applications

Derivatives of pyrrolo[3,4-c]pyridine have also been explored for their antiviral properties. The structural isomerism plays a role in the development of new compounds that could potentially treat viral infections, including HIV-1, by interfering with viral replication processes .

Antimycobacterial Potential

Research into the biological activity of pyrrolo[3,4-c]pyridine derivatives has uncovered their potential as antimycobacterial agents. This is particularly relevant for the treatment of diseases like tuberculosis, caused by mycobacteria, where there is a constant need for new therapeutic options due to drug resistance .

Antidiabetic Effects

The broad spectrum of pharmacological properties of these derivatives includes antidiabetic activity. By influencing various biological pathways, these compounds could offer new mechanisms of action for the management of diabetes, a disease that affects a significant portion of the global population .

Eigenschaften

IUPAC Name |

3-(1-cyclopropylethoxy)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(9-2-3-9)14-11-7-13-5-4-10(11)6-12/h4-5,7-9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUQAONUOCGODY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=C(C=CN=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2908454.png)

![Ethyl 4-[[2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2908455.png)

![4,4,4-Trifluoro-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2908460.png)

![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2908463.png)

![N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine](/img/structure/B2908464.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2908465.png)

![3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2908474.png)